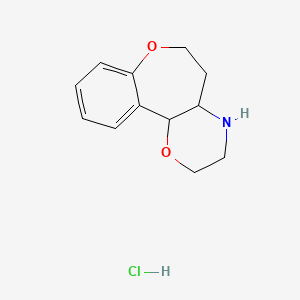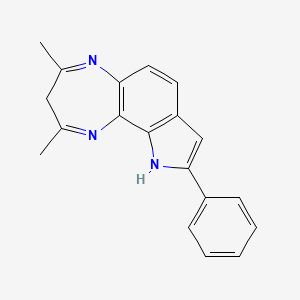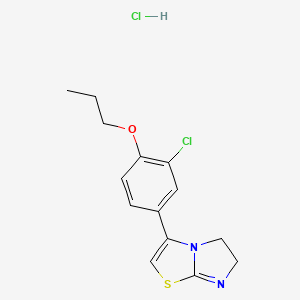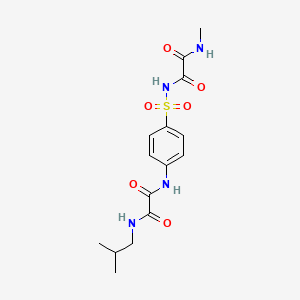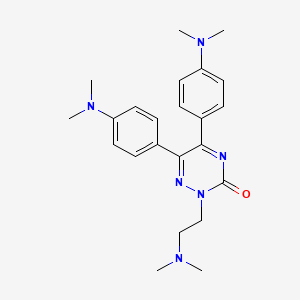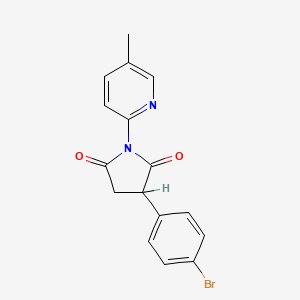
3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide is an organic compound that belongs to the class of succinimides Succinimides are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide typically involves the following steps:
Formation of the Succinimide Core: The succinimide core can be synthesized through the condensation of succinic anhydride with an amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated benzene derivative.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl or bromophenyl groups.
Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Products may include oxidized derivatives of the pyridinyl or bromophenyl groups.
Reduction: Reduced derivatives, such as phenyl-substituted succinimides.
Substitution: Various substituted succinimides depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Novel Compounds: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: May be used as a probe to study biological processes due to its ability to interact with specific biomolecules.
Medicine
Anticonvulsant Activity: Potential use as an anticonvulsant agent, similar to other succinimides.
Drug Development: May serve as a lead compound for the development of new therapeutic agents.
Industry
Material Science:
作用機序
The mechanism of action of 3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide would depend on its specific application. For example, if used as an anticonvulsant, it may act by modulating ion channels in the nervous system. The bromophenyl and pyridinyl groups could interact with specific molecular targets, influencing their activity and leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
Phenytoin: Another anticonvulsant with a different structure but similar therapeutic effects.
Ethosuximide: A succinimide derivative used as an anticonvulsant.
Carbamazepine: A different class of anticonvulsant with a similar mechanism of action.
Uniqueness
3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide is unique due to the presence of both bromophenyl and pyridinyl groups, which may confer distinct chemical and biological properties compared to other succinimides.
特性
CAS番号 |
110592-53-5 |
|---|---|
分子式 |
C16H13BrN2O2 |
分子量 |
345.19 g/mol |
IUPAC名 |
3-(4-bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-2-7-14(18-9-10)19-15(20)8-13(16(19)21)11-3-5-12(17)6-4-11/h2-7,9,13H,8H2,1H3 |
InChIキー |
UHSWUNIAFSDRAK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)N2C(=O)CC(C2=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


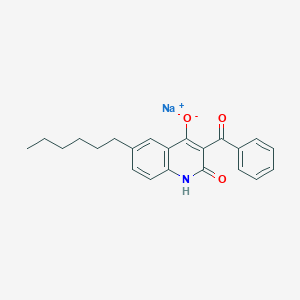
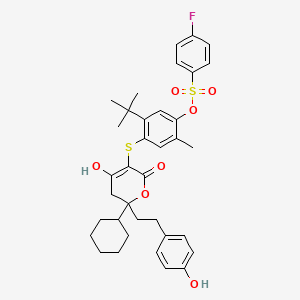
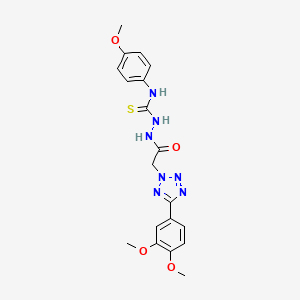
![Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)](/img/structure/B15188907.png)
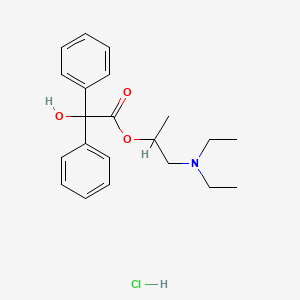
![O,O'-Di-(bis-(2-chloraethyl)-sulfamyl)-diaethylstilboestrol [German]](/img/structure/B15188914.png)
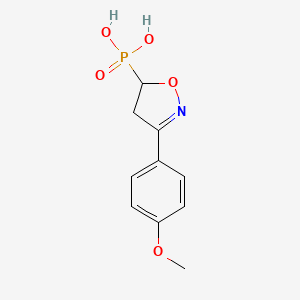
![2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate](/img/structure/B15188930.png)
